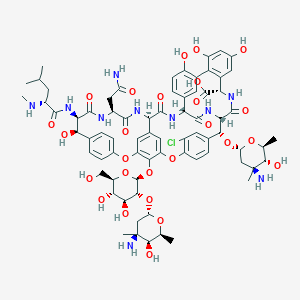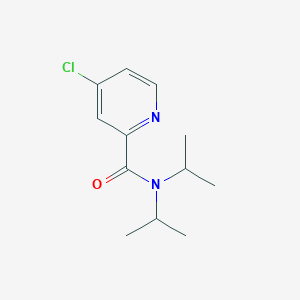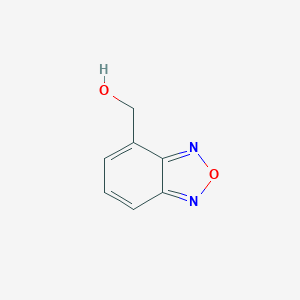
2,1,3-Benzoxadiazol-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoxadiazol-4-ylmethanol is a laboratory chemical . It has a molecular formula of C7H6N2O2 .
Synthesis Analysis
The synthesis of 2,1,3-Benzoxadiazol-4-ylmethanol derivatives has been reported in various studies . For instance, one study reported the synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system .Molecular Structure Analysis
The molecular structure of 2,1,3-Benzoxadiazol-4-ylmethanol is represented by the formula C7H6N2O2 .Chemical Reactions Analysis
2,1,3-Benzoxadiazol-4-ylmethanol is part of a class of antimicrobial agents that have been found to be effective against different bacterial pathogens .Physical And Chemical Properties Analysis
2,1,3-Benzoxadiazol-4-ylmethanol has a molecular weight of 150.13 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .Aplicaciones Científicas De Investigación
Electronic Materials
2,1,3-Benzoxadiazol-4-ylmethanol and its derivatives are very important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
Organic Light-Emitting Diodes (OLEDs)
These compounds have been used in the synthesis of various polymers, small molecules, and metal complexes, which have found applications in organic light-emitting diodes . The molecular design rules based on these cores are also discussed .
Organic Solar Cells
2,1,3-Benzoxadiazol-4-ylmethanol derivatives have been used in the construction of organic solar cells . Their strong electron-withdrawing ability can improve the electronic properties of the resulting organic materials, making them suitable for use in solar cells .
Organic Field-Effect Transistors
These compounds are also used in the molecular construction of organic field-effect transistors . Their strong electron-withdrawing ability can enhance the electronic properties of the resulting organic materials .
Anti-Tubercular Compounds
Benzothiazole derivatives, which are structurally similar to 2,1,3-Benzoxadiazol-4-ylmethanol, have been synthesized and used as anti-tubercular compounds . These derivatives have shown better inhibition potency against M. tuberculosis .
Fluorophores
2,1,3-Benzoxadiazol-4-ylmethanol derivatives can be synthesized as new fluorophores . These conjugated organic compounds have attracted attention because of their versatility and advantages, including low cost, improved electronic device performance, flexibility, and tuning through structural design .
Mecanismo De Acción
- GSTs are present in human tissues and are divided into several gene-independent classes, including Alpha, Pi, Mu, Theta, Zeta, Omega, Sigma, and Kappa .
- Apoptosis : Submicromolar amounts of 2,1,3-Benzoxadiazol-4-ylmethanol trigger apoptosis in various human tumor cell lines. This occurs through the dissociation of the JNK-GSTP1-1 complex .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Direcciones Futuras
Research on 2,1,3-Benzoxadiazol-4-ylmethanol and its derivatives is ongoing. For instance, one study reported the synthesis and characterization of 2,1,3-benzoxadiazole-based luminescent liquid crystals . Another study discussed the potential of electronic materials based on 2,1,3-benzothiadiazole and its derivatives for use in organic light-emitting diodes .
Propiedades
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDMFOBEJCALFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383587 |
Source


|
| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazol-4-ylmethanol | |
CAS RN |
175609-19-5 |
Source


|
| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
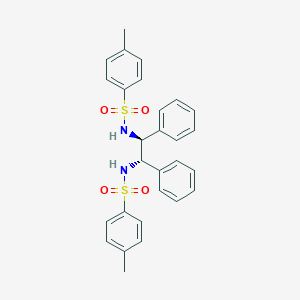

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
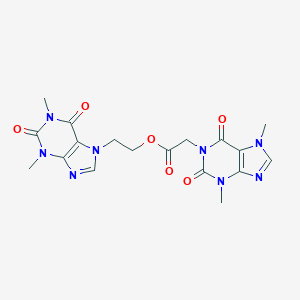
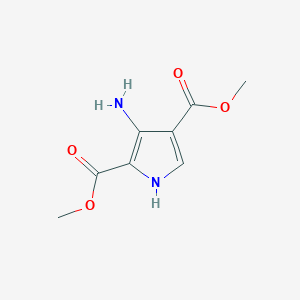
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
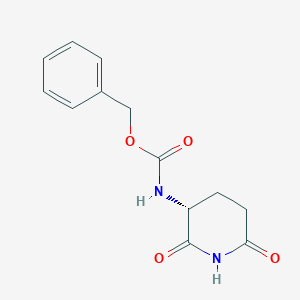
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
